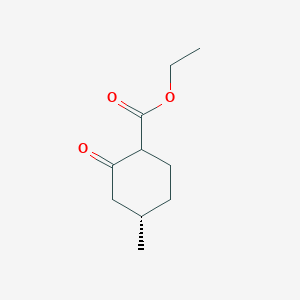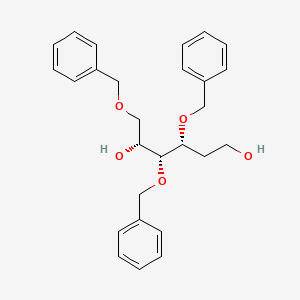
(3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol is an organic compound characterized by the presence of three benzyloxy groups attached to a hexane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol typically involves the protection of hydroxyl groups followed by selective benzylation. One common method includes:
Protection of Hydroxyl Groups: The hydroxyl groups on the hexane backbone are protected using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS).
Benzylation: The protected hydroxyl groups are then selectively benzylated using benzyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection: The protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
(3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding the corresponding alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield benzoic acid derivatives, while reduction with lithium aluminum hydride may yield hexane-1,5-diol.
科学的研究の応用
Chemistry
In chemistry, (3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol is used as a building block for the synthesis of more complex molecules. Its benzyloxy groups provide sites for further functionalization, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the effects of benzyloxy groups on biological activity. It may serve as a model compound for understanding the interactions between benzyloxy groups and biological targets.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.
Industry
In industrial applications, this compound can be used in the production of polymers, resins, and other materials. Its benzyloxy groups can be modified to introduce desired properties into the final product.
作用機序
The mechanism of action of (3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol depends on its specific application. In general, the benzyloxy groups may interact with molecular targets such as enzymes or receptors, modulating their activity. The hexane backbone provides a flexible framework that can adapt to different binding sites.
類似化合物との比較
Similar Compounds
- (3R,4R,5R)-3,4,6-Tris(benzyloxy)-2-methylenehexane-1,5-diol
- (3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol derivatives
Uniqueness
This compound is unique due to its specific arrangement of benzyloxy groups and the stereochemistry of the hexane backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C27H32O5 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
(3R,4R,5R)-3,4,6-tris(phenylmethoxy)hexane-1,5-diol |
InChI |
InChI=1S/C27H32O5/c28-17-16-26(31-19-23-12-6-2-7-13-23)27(32-20-24-14-8-3-9-15-24)25(29)21-30-18-22-10-4-1-5-11-22/h1-15,25-29H,16-21H2/t25-,26-,27-/m1/s1 |
InChIキー |
RLTCJTPCCCUXJJ-ZONZVBGPSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H](CCO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
正規SMILES |
C1=CC=C(C=C1)COCC(C(C(CCO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile](/img/structure/B13100268.png)
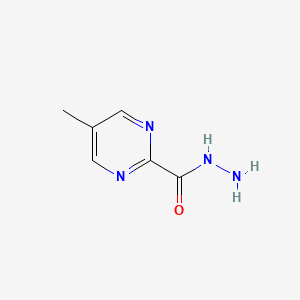
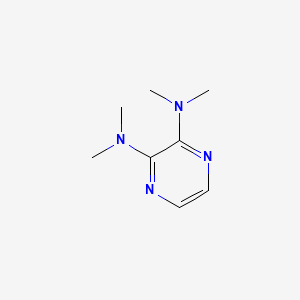
![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)
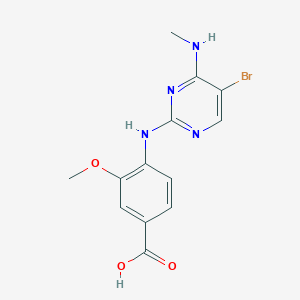

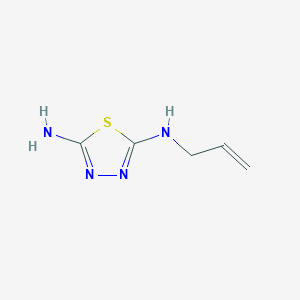

![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)
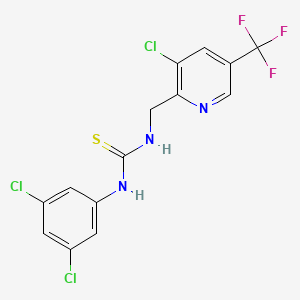


![Isoxazolo[5,4-d]pyrimidine](/img/structure/B13100350.png)
